molecular formula C13H19NO B411783 N-(2-ethylphenyl)-2-methylbutanamide

N-(2-ethylphenyl)-2-methylbutanamide

Cat. No.: B411783
M. Wt: 205.3g/mol
InChI Key: LPBCMMVCHQDCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-methylbutanamide is an amide derivative characterized by a 2-methylbutanoyl group linked to a 2-ethylphenyl substituent via an amide bond. The 2-ethylphenyl group introduces steric bulk and hydrophobicity, distinguishing it from derivatives with polar or electron-withdrawing substituents. This compound likely shares synthetic pathways with similar amides, such as Schiff base formation or transition metal-catalyzed reactions .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

N-(2-ethylphenyl)-2-methylbutanamide

InChI

InChI=1S/C13H19NO/c1-4-10(3)13(15)14-12-9-7-6-8-11(12)5-2/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

LPBCMMVCHQDCBE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(C)CC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences solubility, reactivity, and spectral characteristics:

Table 1: Substituent Impact on Key Properties

Compound Substituent Molecular Formula Key Properties Reference
N-(2-ethylphenyl)-2-methylbutanamide 2-ethylphenyl C₁₃H₁₉NO Hydrophobic, moderate polarity Inferred
N-(2-hydroxy-5-methylphenyl)-2-methylbutanamide 2-hydroxy-5-methylphenyl C₁₃H₁₉NO₂ Enhanced solubility (H-bonding)
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 4-nitro-2-methylphenyl C₁₃H₁₇N₂O₃ Electron-withdrawing, reactive
N-cyclohexyl-2-methylbutanamide Cyclohexyl C₁₁H₂₁NO Crystalline solid, high stability
  • Hydrophobic groups (e.g., ethyl in the target compound) improve lipid solubility, favoring applications in drug delivery or agrochemicals.
  • Hydroxyl groups (e.g., ) introduce hydrogen bonding, increasing solubility in polar solvents like methanol or water.

Spectroscopic and Analytical Data

NMR Spectroscopy :

  • N-cyclohexyl-2-methylbutanamide () exhibits distinct δ 1.12 ppm (CH₃) and δ 3.79 ppm (NH) signals. Aromatic protons in the target compound would likely resonate near δ 7.0–7.5 ppm.
  • Mass Spectrometry : Derivatives like N-[2-(4-hydroxyphenyl)ethyl]-2-methylbutanamide () show characteristic fragmentation (e.g., m/z 120 base peak), aiding structural confirmation.

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